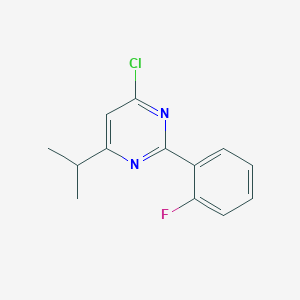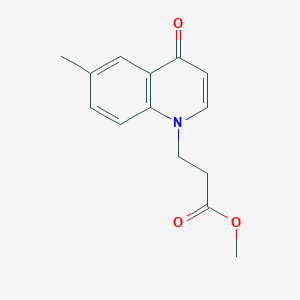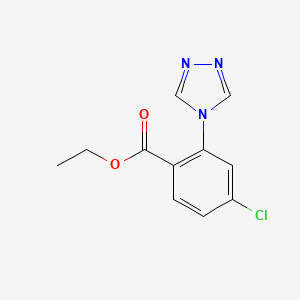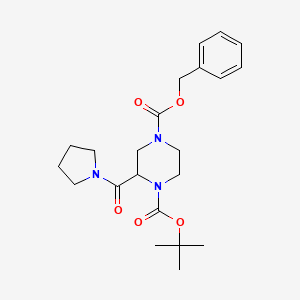
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C22H27N3O3 and a molecular weight of 381.5 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a morpholinopyridine moiety, and a benzyl ester group. It is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and as a reagent in complex chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cholinesterase enzymes, affecting the breakdown of acetylcholine in the nervous system . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate: Similar in structure and function, often used in similar applications.
Indole derivatives: These compounds share some structural similarities and are used in various biological and medicinal applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in targeted chemical synthesis and specialized research applications.
Eigenschaften
Molekularformel |
C22H27N3O3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
benzyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-17-19(9-10-21(23-17)24-12-14-27-15-13-24)20-8-5-11-25(20)22(26)28-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,20H,5,8,11-16H2,1H3 |
InChI-Schlüssel |
KEIAASYYEBXGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






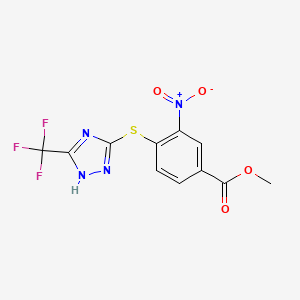
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
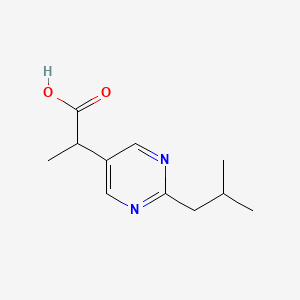
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)


